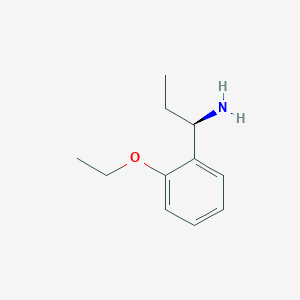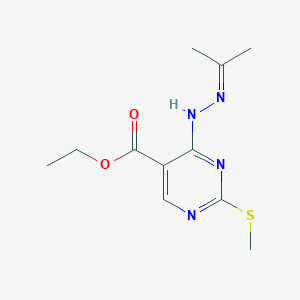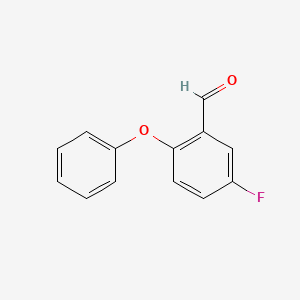
5-Fluoro-2-phenoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9O2F1 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-phenoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with phenol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 5-Fluoro-2-phenoxybenzoic acid.
Reduction: 5-Fluoro-2-phenoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-2-phenoxybenzaldehyde: The fluorine atom is in a different position, affecting its chemical behavior.
5-Nitro-2-phenoxybenzaldehyde: Contains a nitro group instead of a fluorine atom, leading to different reactivity.
Uniqueness
5-Fluoro-2-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and potential biological activity.
Properties
Molecular Formula |
C13H9FO2 |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
5-fluoro-2-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9FO2/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-9H |
InChI Key |
MEMHQFWXGSFFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
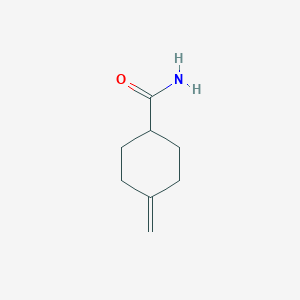

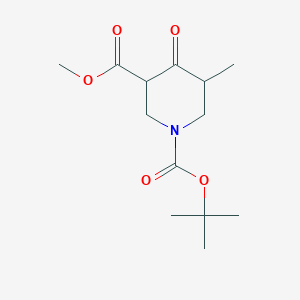
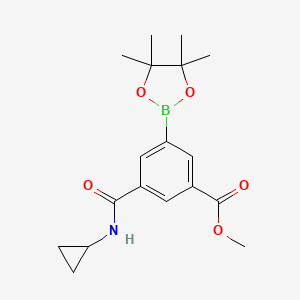
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
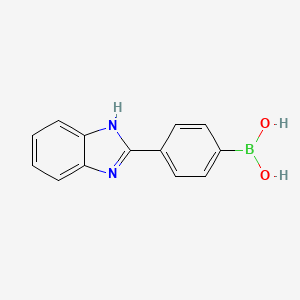
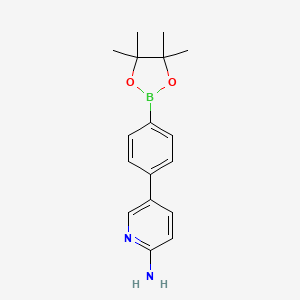
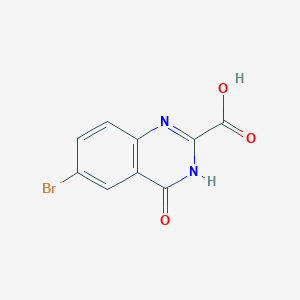
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)
